

Application Notes and Protocols for 3-Piperazinobenzisothiazole Hydrochloride in Drug Synthesis

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Compound of Interest

Compound Name: **3-Piperazinobenzisothiazole hydrochloride**

Cat. No.: **B043173**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **3-Piperazinobenzisothiazole hydrochloride** as a key intermediate in the synthesis of atypical antipsychotic drugs. This document includes its chemical properties, detailed synthesis protocols, and its application in the preparation of active pharmaceutical ingredients (APIs) such as Ziprasidone and Lurasidone.

Chemical Properties

Property	Value	Reference
CAS Number	87691-88-1	[1]
Molecular Formula	C ₁₁ H ₁₄ ClN ₃ S	[2]
Molecular Weight	255.77 g/mol	[2]
Appearance	Off-white solid	[2]
Primary Use	Intermediate in the synthesis of Ziprasidone and Lurasidone	[1]

Synthesis of 3-Piperazinobenzisothiazole Hydrochloride

The most common method for the synthesis of **3-Piperazinobenzisothiazole hydrochloride** involves the reaction of 3-chloro-1,2-benzisothiazole with piperazine.[2] Variations in solvents, temperature, and reaction time can influence the yield.

Experimental Protocol: Synthesis from 3-Chloro-1,2-benzisothiazole and Piperazine

This protocol is adapted from established synthesis procedures.[2]

Materials:

- 3-Chloro-1,2-benzisothiazole
- Anhydrous piperazine
- tert-Butanol
- Toluene
- Isopropanol
- Concentrated hydrochloric acid
- 50% aqueous sodium hydroxide
- Water

Equipment:

- Round-bottom flask with mechanical stirrer, thermometer, condenser, and nitrogen inlet
- Heating mantle
- Separatory funnel

- Filtration apparatus
- Vacuum oven

Procedure:

- To a dry round-bottom flask, add anhydrous piperazine and a small amount of tert-butanol.
- Purge the flask with nitrogen and heat the mixture to 100°C.
- Dissolve 3-chloro-1,2-benzisothiazole in tert-butanol and add it dropwise to the heated piperazine solution over 20 minutes, maintaining the temperature between 112-118°C.
- After the addition is complete, heat the mixture to reflux (approximately 121°C) and maintain for 24 hours. Monitor the reaction completion by thin-layer chromatography.
- Cool the reaction mixture to 85°C and add water.
- Filter the solution and wash the filter cake with a tert-butanol/water mixture.
- Combine the filtrate and washings, and adjust the pH to 12.2 with 50% aqueous sodium hydroxide.
- Extract the aqueous solution with toluene.
- Combine the toluene layers, wash with water, and then concentrate under vacuum.
- Add isopropanol to the concentrated solution and adjust the pH to 3.8 with concentrated hydrochloric acid.
- Cool the resulting slurry to 0°C and stir for 45 minutes.
- Filter the slurry, wash the filter cake with cold isopropanol, and dry under vacuum at 40°C to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride.[\[2\]](#)

Synthesis Yields under Various Conditions

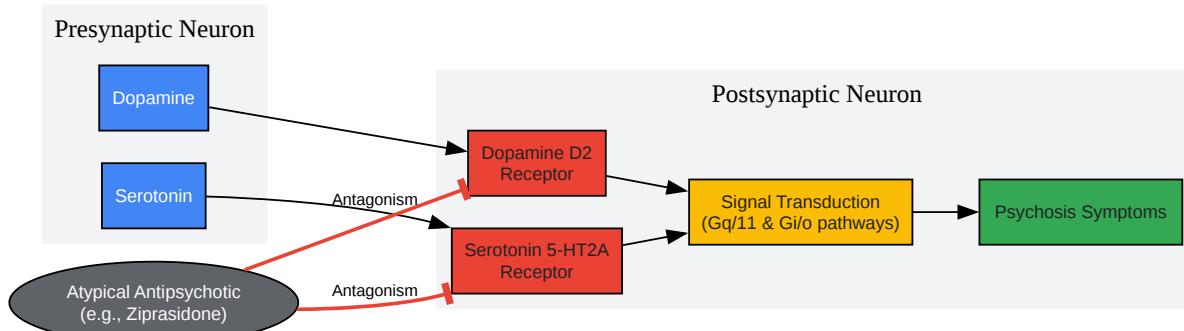
Starting Material	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	Reference
3-Chloro-1,2-benzisothiazole	tert-Butanol	121 (reflux)	24	80	[3]
1-(2-Cyanophenylthio)piperazine	Isopropanol	118 (reflux)	24	55	[3]
Bis(2-cyanophenyl) disulfide	Isopropanol	116-120	25	70	[3]
3-Chloro-1,2-benzisothiazole	Ethylene glycol/Chlorobenzene	~120	2	92.4	[4]

Application in Drug Synthesis: Ziprasidone and Lurasidone

3-Piperazinobenzisothiazole hydrochloride is a crucial building block for the synthesis of several atypical antipsychotic drugs, most notably Ziprasidone and Lurasidone.[3] These drugs are antagonists of both dopamine D2 and serotonin 5-HT2A receptors.[5][6]

Signaling Pathway of Atypical Antipsychotics

The therapeutic effects of atypical antipsychotics like Ziprasidone and Lurasidone are primarily attributed to their ability to modulate dopaminergic and serotonergic pathways in the brain. By blocking D2 and 5-HT2A receptors, these drugs help to alleviate the symptoms of psychosis.[7]

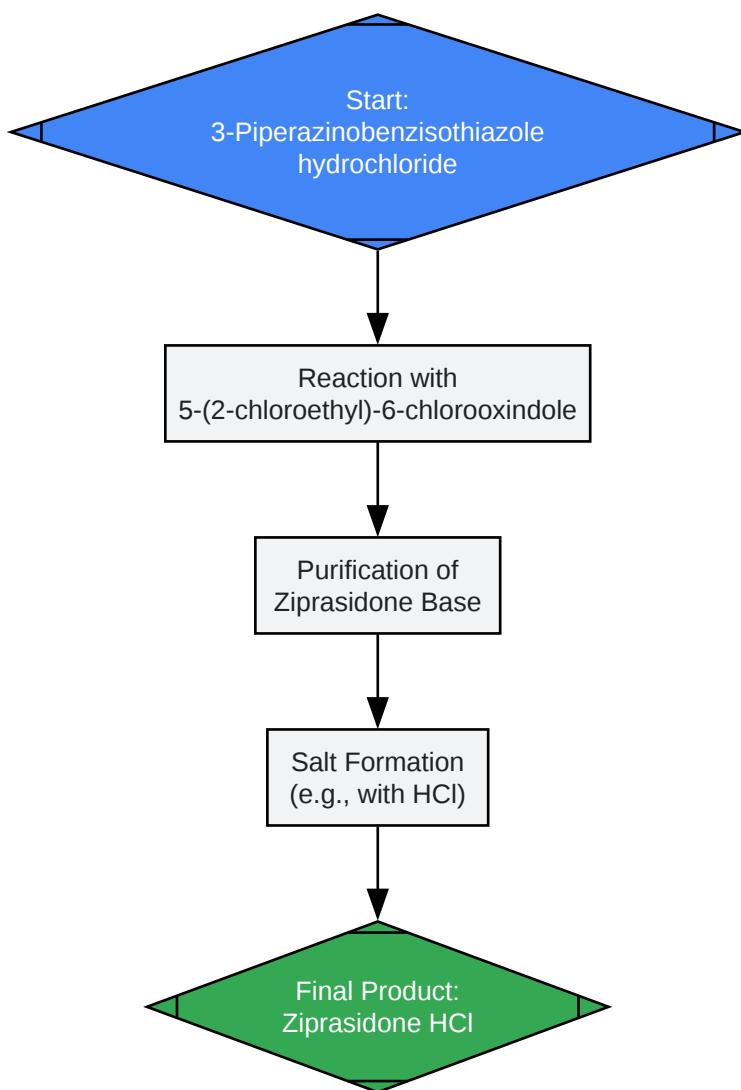


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Caption: Signaling pathway of atypical antipsychotics.

Experimental Workflow: Synthesis of Ziprasidone

The following workflow outlines the general steps for synthesizing Ziprasidone using **3-Piperazinobenzisothiazole hydrochloride** as a key intermediate.



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Caption: General workflow for Ziprasidone synthesis.

Protocol for Ziprasidone Synthesis

This protocol describes the condensation of 3-(piperazin-1-yl)benzo[d]isothiazole with 5-(2-chloroethyl)-6-chloroindolin-2-one.[\[8\]](#)

Materials:

- 3-(piperazin-1-yl)benzo[d]isothiazole (prepared from the hydrochloride salt)
- 6-chloro-5-(2-chloroethyl)indolin-2-one

- Sodium carbonate
- Sodium iodide
- Water
- Isopropanol

Procedure:

- Combine 3-(piperazin-1-yl)benzo[d]isothiazole, 6-chloro-5-(2-chloroethyl)indolin-2-one, sodium carbonate, and a catalytic amount of sodium iodide in water.
- Heat the mixture to 100-105°C and stir for 16 hours.[\[8\]](#)
- Cool the reaction mixture and filter the solid product.
- Wash the solid with water.
- Resuspend the solid in water, heat to 50-55°C, and stir for 60 minutes.
- Filter the solid and wash with water to obtain Ziprasidone base.
- The base can be converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like isopropanol/water.

Protocol for Lurasidone Synthesis

Lurasidone synthesis also utilizes 3-Piperazinobenzisothiazole as a starting material, which is reacted with a different bicyclic imide derivative.[\[9\]](#)[\[10\]](#)

Materials:

- (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] methanesulfonate (prepared from 3-piperazinobenzisothiazole)
- (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione
- Potassium carbonate

- Toluene
- Isopropanol
- Hydrochloric acid

Procedure:

- Suspend the piperazinium methanesulfonate intermediate, the isoindole-dione, and potassium carbonate in toluene.
- Heat the suspension at 105°C for 15 hours.[\[9\]](#)
- Monitor the reaction by UPLC.
- After completion, cool the mixture and add water.
- Separate the organic phase and concentrate it.
- Isolate Lurasidone as the hydrochloride salt by treatment with HCl in isopropanol.[\[9\]](#)

Safety Information

3-Piperazinobenzisothiazole hydrochloride is harmful if swallowed and may cause an allergic skin reaction.[\[11\]](#) It can also cause serious eye irritation and is suspected of damaging fertility. It is very toxic to aquatic life with long-lasting effects.[\[11\]](#) Appropriate personal protective equipment should be worn when handling this compound. Refer to the Safety Data Sheet (SDS) for complete safety information.

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